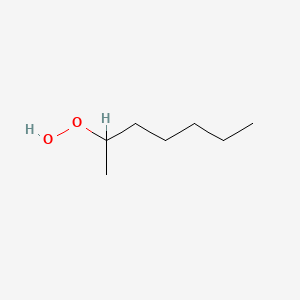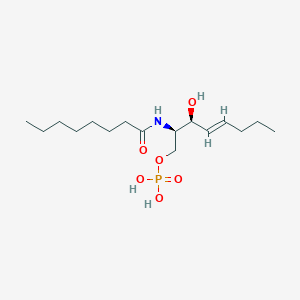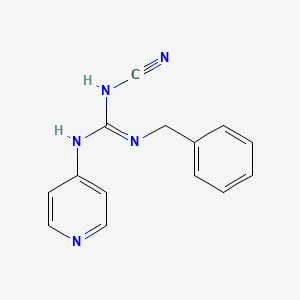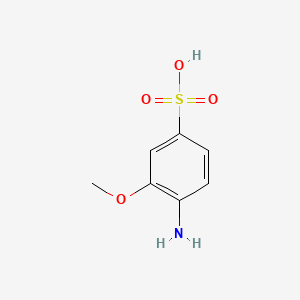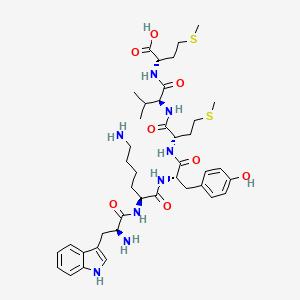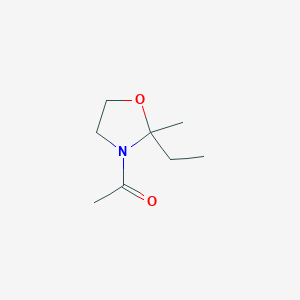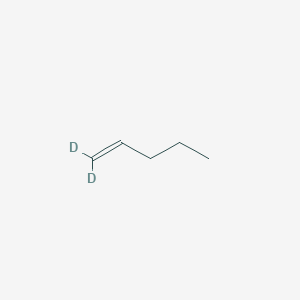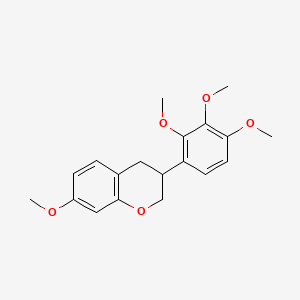![molecular formula C4H10O B13811629 N-Butanol,[1-14C]](/img/structure/B13811629.png)
N-Butanol,[1-14C]
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-Butanol,[1-14C] is a radiolabeled form of n-butanol, a primary alcohol with the chemical formula CH3CH2CH214CH2OH. The compound is labeled with carbon-14, a radioactive isotope, which makes it useful for tracing and studying metabolic pathways in various scientific research applications .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
N-Butanol,[1-14C] can be synthesized through several methods. One common approach involves the hydrogenation of crotonaldehyde, which is formed via the aldolization of acetaldehyde . Another method is the Reppe synthesis, which involves the carbonylation of propene . Additionally, the hydrogenation of n-butyraldehyde, obtained by the hydroformylation of propene, is a dominant industrial method .
Industrial Production Methods
Industrial production of n-butanol typically involves the hydroformylation of propene to produce n-butyraldehyde, followed by hydrogenation to yield n-butanol . This method is preferred due to its efficiency and high yield.
Análisis De Reacciones Químicas
Types of Reactions
N-Butanol,[1-14C] undergoes various chemical reactions, including:
Reduction: N-Butanol can be reduced to butane using strong reducing agents.
Substitution: N-Butanol can undergo substitution reactions to form butyl derivatives.
Common Reagents and Conditions
Oxidation: Manganese(IV) oxide, sulfuric acid, nitric acid, chromic acid, selenium dioxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Hydrochloric acid, sulfuric acid.
Major Products
Oxidation: Butanal.
Reduction: Butane.
Substitution: Butyl chloride, butyl sulfate.
Aplicaciones Científicas De Investigación
N-Butanol,[1-14C] has a wide range of scientific research applications:
Mecanismo De Acción
The mechanism of action of N-Butanol,[1-14C] involves its incorporation into metabolic pathways where it can be traced due to its radioactive carbon-14 label. This allows researchers to study the molecular targets and pathways involved in various biochemical processes . For example, in lipid metabolism studies, N-Butanol,[1-14C] can be used to trace the incorporation of butanol into fatty acids and other lipids .
Comparación Con Compuestos Similares
N-Butanol,[1-14C] can be compared with other similar compounds such as:
Isobutanol: An isomer of n-butanol with a different structure but similar chemical properties.
Butan-2-ol: Another isomer of n-butanol with a hydroxyl group on the second carbon atom.
Tert-Butanol: A tertiary alcohol with a different structure and reactivity compared to n-butanol.
Uniqueness
The uniqueness of N-Butanol,[1-14C] lies in its radioactive carbon-14 label, which makes it an invaluable tool for tracing and studying metabolic pathways in various scientific research applications .
Propiedades
Fórmula molecular |
C4H10O |
|---|---|
Peso molecular |
76.11 g/mol |
Nombre IUPAC |
(114C)butan-1-ol |
InChI |
InChI=1S/C4H10O/c1-2-3-4-5/h5H,2-4H2,1H3/i4+2 |
Clave InChI |
LRHPLDYGYMQRHN-DOMIDYPGSA-N |
SMILES isomérico |
CCC[14CH2]O |
SMILES canónico |
CCCCO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


